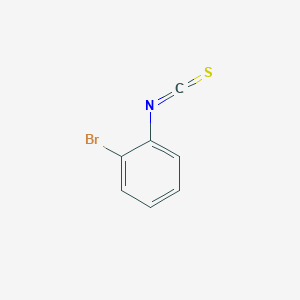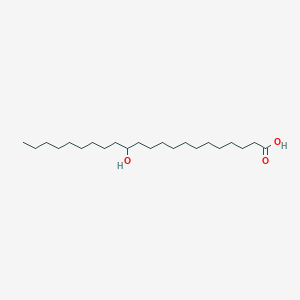
2-ブロモフェニルイソチオシアネート
概要
説明
2-Bromophenyl isothiocyanate is an organic compound with the molecular formula C7H4BrNS. It is a derivative of phenyl isothiocyanate, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
科学的研究の応用
2-Bromophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
作用機序
Target of Action
Isothiocyanates (itcs), the class of compounds to which 2-bromophenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes, proteins, and cellular structures .
Mode of Action
Itcs are known to interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, ITCs can inhibit enzymes, modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
ITCs, including 2-Bromophenyl isothiocyanate, can affect numerous biochemical pathways. They can inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have anti-carcinogenic properties, which might be due to their ability to modulate various cellular targets and pathways .
Action Environment
2-Bromophenyl isothiocyanate is moisture sensitive and should be stored under inert gas . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired isothiocyanate .
Industrial Production Methods: In industrial settings, the production of 2-bromophenyl isothiocyanate may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining the quality and purity of the final product .
化学反応の分析
Types of Reactions: 2-Bromophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as benzoxazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Cyclization Reactions: Reagents such as aldehydes or ketones are used in the presence of a base like lithium diisopropylamide (LDA) to facilitate the cyclization process.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Benzoxazines: Formed through cyclization reactions involving aldehydes or ketones.
類似化合物との比較
Phenyl isothiocyanate: Lacks the bromine substitution and is less reactive in certain nucleophilic substitution reactions.
2-Chlorophenyl isothiocyanate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
2-Fluorophenyl isothiocyanate: Contains a fluorine atom, which can affect its chemical properties and biological activity
Uniqueness: 2-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in certain chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful reagent in various scientific research applications .
特性
IUPAC Name |
1-bromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFORXDSYWMYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156495 | |
| Record name | 1-Bromo-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-60-0 | |
| Record name | Benzene, 1-bromo-2-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 2-bromophenyl isothiocyanate?
A1: 2-bromophenyl isothiocyanate serves as a versatile precursor for synthesizing various heterocyclic compounds. The key lies in its ability to undergo bromine-lithium exchange with butyllithium, forming the reactive intermediate 2-lithiophenyl isothiocyanate [, ]. This intermediate then reacts readily with various electrophiles, leading to the formation of diverse structures like benzoselenazole-2(3H)-thiones [] and 3-arylquinazoline-2,4(1H,3H)-dithiones [].
Q2: Can you provide an example reaction scheme using 2-bromophenyl isothiocyanate as a starting material?
A2: Certainly! Let's illustrate the synthesis of benzoselenazole-2(3H)-thiones as described in []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)










